molecular formula C21H17F2N3O2S2 B4369334 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4369334
M. Wt: 445.5 g/mol
InChI Key: GKBSDOXTGBQPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that features a variety of functional groups, including difluoromethyl, ethoxyphenyl, methylthienyl, and sulfanyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the difluoromethyl, ethoxyphenyl, methylthienyl, and sulfanyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the ethoxyphenyl and methylthienyl groups may contribute to its overall biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

5-(difluoromethyl)-1-(2-ethoxyphenyl)-7-(5-methylthiophen-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F2N3O2S2/c1-3-28-15-7-5-4-6-14(15)26-19-17(20(27)25-21(26)29)12(18(22)23)10-13(24-19)16-9-8-11(2)30-16/h4-10,18H,3H2,1-2H3,(H,25,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBSDOXTGBQPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC=C(S4)C)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-(2-ETHOXYPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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